molecular formula C16H14Cl2N2O B2886695 2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol CAS No. 610760-00-4

2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol

Cat. No.: B2886695
CAS No.: 610760-00-4
M. Wt: 321.2
InChI Key: OBLJHVNXMXSEGN-UHFFFAOYSA-N
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Description

2-(5-(2,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol is a pyrazoline derivative featuring a 2,4-dichlorophenyl group at the 5-position of the dihydropyrazole ring and a 4-methylphenol substituent at the 3-position. The compound’s structure combines a planar dihydropyrazole core with aromatic and polar functional groups, enabling diverse intermolecular interactions (e.g., hydrogen bonding via the phenolic -OH and halogen bonding via Cl atoms).

Synthetic routes for related compounds involve condensation of chalcones with hydrazine derivatives in solvents like ethanol or DMF, followed by recrystallization (e.g., 55% and 42% yields for structurally similar analogs) . The 2,4-dichlorophenyl moiety is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and target binding .

Properties

IUPAC Name

2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c1-9-2-5-16(21)12(6-9)15-8-14(19-20-15)11-4-3-10(17)7-13(11)18/h2-7,14,19,21H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLJHVNXMXSEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The 2,4-dichlorophenyl group is then introduced through a substitution reaction, followed by the addition of the 4-methylphenol group.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction typically produces an alcohol.

Scientific Research Applications

2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response.

Comparison with Similar Compounds

Structural Insights :

  • Halogen Effects : Replacement of Cl with Br or F in isostructural analogs (e.g., compounds 4 and 5) preserves molecular conformation but alters crystal packing due to differences in van der Waals radii and polarizability .
  • Phenol vs. Thiophene: The phenolic -OH in the target compound may enhance antioxidant activity compared to thiophene-containing analogs, which prioritize antimicrobial action via hydrophobic interactions .

Physicochemical Properties

  • Hydrogen Bonding: The phenolic -OH enables stronger H-bonding than methoxy or methyl groups, improving crystallinity and stability .

Biological Activity

The compound 2-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-methylphenol , often referred to as CDMPO, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of CDMPO, focusing on its anti-inflammatory and neuroprotective effects, as well as its potential applications in treating various diseases.

Chemical Structure and Properties

CDMPO is characterized by its unique pyrazole structure, which contributes to its biological activity. The molecular formula is C15H14Cl2N2OC_{15}H_{14}Cl_2N_2O, with a molecular weight of approximately 299.19 g/mol. Its structure includes a dichlorophenyl group that enhances its pharmacological properties.

Anti-Inflammatory Properties

Recent studies have shown that CDMPO exhibits significant anti-inflammatory effects. In vitro experiments demonstrated that it inhibits the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. Specifically, CDMPO reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways .

In vivo studies using a mouse model of Parkinson's disease (PD) indicated that prophylactic treatment with CDMPO mitigated neuroinflammation and protected dopaminergic neurons from LPS-induced damage. Behavioral assessments showed improvements in motor functions, suggesting its potential utility in neurodegenerative disorders .

Antitumor Activity

Pyrazole derivatives, including CDMPO, have been explored for their antitumor properties. Research indicates that they may inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy. A study highlighted the cytotoxic effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231, demonstrating their potential in combination therapies with conventional chemotherapeutics like doxorubicin .

Antimicrobial Activity

CDMPO has also shown antimicrobial activity against various pathogens. Studies have indicated that pyrazole derivatives possess significant antibacterial effects due to their ability to disrupt microbial cell functions. This property positions CDMPO as a candidate for further exploration in antibiotic development .

Case Studies

StudyFindingsImplications
In Vitro Study on Microglia CDMPO inhibited NO production and pro-inflammatory cytokines in LPS-stimulated BV2 cells.Suggests potential use in neuroinflammatory conditions.
In Vivo Parkinson's Model Treatment with CDMPO reduced neuroinflammation and improved motor deficits in mice.Indicates promise for PD treatment strategies.
Cytotoxicity Assay Pyrazole derivatives showed significant cytotoxicity against breast cancer cell lines.Supports further investigation into pyrazole-based anticancer therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR of CDMPO is crucial for optimizing its biological activity. The presence of the dichlorophenyl group is believed to enhance lipophilicity and receptor binding affinity, which may contribute to its efficacy against inflammation and tumor growth . Future research should focus on modifying the pyrazole core to improve selectivity and potency.

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